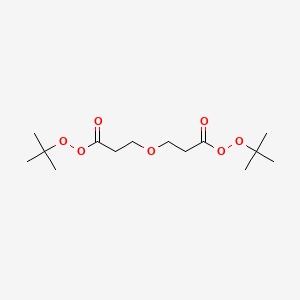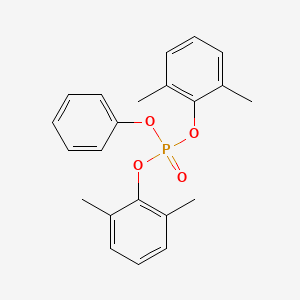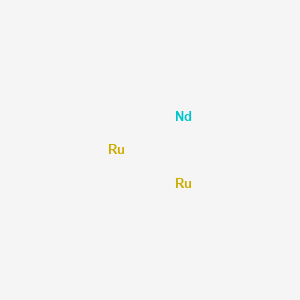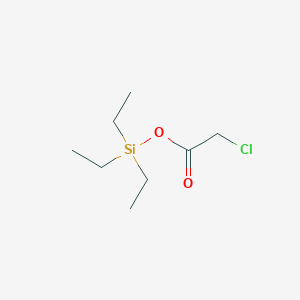
Triethylsilyl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethylsilyl chloroacetate is an organosilicon compound with the chemical formula C8H17ClO2Si. It is a derivative of chloroacetic acid where the hydrogen atom is replaced by a triethylsilyl group. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a reagent for introducing the triethylsilyl group into molecules.
準備方法
Synthetic Routes and Reaction Conditions: Triethylsilyl chloroacetate can be synthesized through the reaction of chloroacetic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions: Triethylsilyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and triethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as triethylsilyl ethers or amides can be formed.
Hydrolysis Products: Chloroacetic acid and triethylsilanol are the primary products of hydrolysis.
科学的研究の応用
Triethylsilyl chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The triethylsilyl group can be easily introduced and removed, making it a valuable tool in multi-step synthesis.
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of triethylsilyl chloroacetate involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This modification can protect reactive sites on the molecule, preventing unwanted side reactions during synthesis. The triethylsilyl group can be removed under mild conditions, restoring the original functionality of the molecule.
類似化合物との比較
Trimethylsilyl Chloroacetate: Similar to triethylsilyl chloroacetate but with methyl groups instead of ethyl groups. It is also used for protecting hydroxyl groups in organic synthesis.
Triisopropylsilyl Chloroacetate: Another similar compound with isopropyl groups. It offers greater steric protection due to the bulkier isopropyl groups.
Uniqueness: this compound offers a balance between reactivity and steric protection, making it suitable for a wide range of applications. Its ethyl groups provide sufficient bulk to protect reactive sites while still allowing for easy removal under mild conditions.
特性
CAS番号 |
17680-26-1 |
|---|---|
分子式 |
C8H17ClO2Si |
分子量 |
208.76 g/mol |
IUPAC名 |
triethylsilyl 2-chloroacetate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3 |
InChIキー |
CGBLGBVNLXYQSS-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


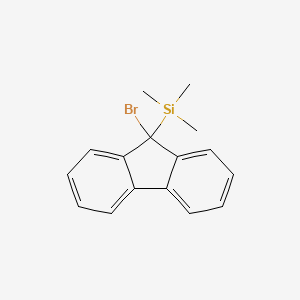
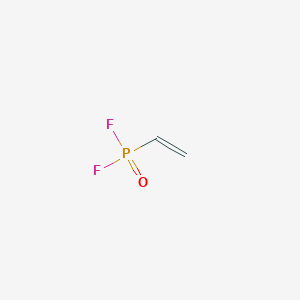
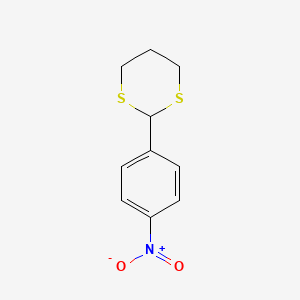
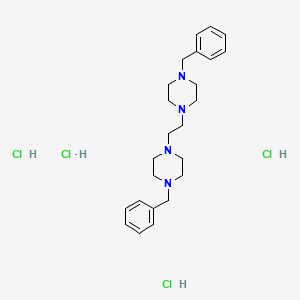
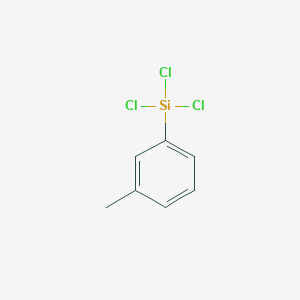
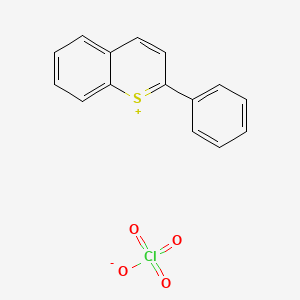
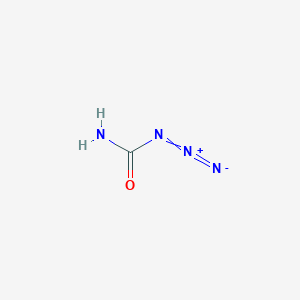
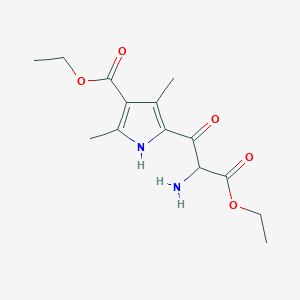
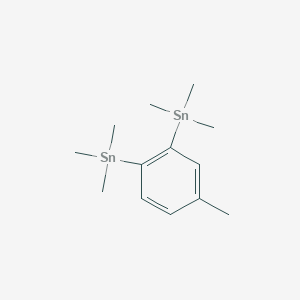
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
